REACTION_CXSMILES
|
N(C(OC(C)C)=O)=NC(OC(C)C)=O.[CH3:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[C:18]([CH3:25])[C:17]=1[OH:26].[CH3:27][N:28]([CH3:32])[CH2:29][CH2:30]O>C(OCC)(=O)C>[CH3:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[C:18]([CH3:25])[C:17]=1[O:26][CH2:30][CH2:29][N:28]([CH3:32])[CH3:27]
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)O
|
Name
|
|
Quantity
|
1.71 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with 2 N hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated away under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCCN(C)C)C(=CC(=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 667 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |